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molecular formula C7H13NO3 B1368084 (1-Nitro-cyclohexyl)-methanol

(1-Nitro-cyclohexyl)-methanol

Cat. No. B1368084
M. Wt: 159.18 g/mol
InChI Key: USOLRVZGBJWYTO-UHFFFAOYSA-N
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Patent
US08367666B2

Procedure details

A ethanol (5 mL) solution of nitrocyclohexane (5.00 g, 38.7 mmol) and sodium hydroxide (12.5 g, 0.3 mmol) was heated to 55° C., 35% formalin solution (3.0 mL, 35 mmol) was added, and the mixture was heated and stirred at the same temperature for 1.5 hours. The reaction mixture was diluted with water, 2M hydrochloric acid (0.5 mL, 1 mmol) was added, and the mixture was extracted with ethyl acetate (15 mL) two times. The organic layer was washed with 5% sodium bicarbonate aqueous solution (10 mL) and water (20 mL), and then dried with anhydrous sodium sulfate. The solvents were removed by distillation under reduced pressure, the residue was refined with silica gel column chromatography (Highflash 3L, manufactured by Yamazen Corporation, the mixture of hexane and ethyl acetate of 3:1 in mixing ratio), and colorless oily (1-nitro-cyclohexyl)-methanol (6.96 g) was obtained.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O-:3])=[O:2].[OH-:10].[Na+].[CH2:12]=O.Cl>O.C(O)C>[N+:1]([C:4]1([CH2:12][OH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1CCCCC1
Name
Quantity
12.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (15 mL) two times
WASH
Type
WASH
Details
The organic layer was washed with 5% sodium bicarbonate aqueous solution (10 mL) and water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture of hexane and ethyl acetate of 3:1
ADDITION
Type
ADDITION
Details
in mixing ratio), and colorless oily (1-nitro-cyclohexyl)-methanol (6.96 g)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
[N+](=O)([O-])C1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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